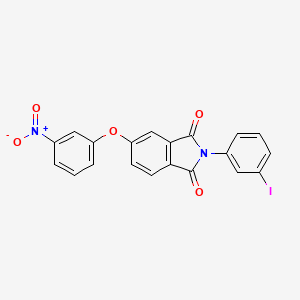
2-(3-iodophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-IODOPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both iodophenyl and nitrophenoxy groups attached to an isoindole-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-IODOPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Iodination: Introduction of the iodine atom to the phenyl ring.
Cyclization: Formation of the isoindole-dione core through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Halogen atoms like iodine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of cancer or infectious diseases.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and advanced coatings.
Mécanisme D'action
The mechanism of action for compounds like 2-(3-IODOPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitro-N-(3-iodophenyl)benzenesulfonamide: Another compound with both nitro and iodophenyl groups.
2-(3-iodophenyl)-1H-indole: A simpler structure with an iodophenyl group attached to an indole core.
Uniqueness
2-(3-IODOPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the combination of its functional groups and the isoindole-dione core, which may impart distinct chemical and biological properties compared to simpler analogs.
Propriétés
Formule moléculaire |
C20H11IN2O5 |
|---|---|
Poids moléculaire |
486.2 g/mol |
Nom IUPAC |
2-(3-iodophenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C20H11IN2O5/c21-12-3-1-4-13(9-12)22-19(24)17-8-7-16(11-18(17)20(22)25)28-15-6-2-5-14(10-15)23(26)27/h1-11H |
Clé InChI |
MLPVQDPTCHHFSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11561130.png)
![4-nitro-N-[2-(octadecylsulfanyl)ethyl]benzamide](/img/structure/B11561141.png)
![(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(3-iodophenyl)butanamide](/img/structure/B11561148.png)
![N-(naphthalen-2-yl)-2-({5-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)acetamide](/img/structure/B11561154.png)
![1,3-dioxo-N-phenyl-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11561158.png)
![3-Fluoro-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11561161.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11561163.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11561166.png)
![4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline](/img/structure/B11561170.png)
![3-[(Benzylcarbamothioyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B11561175.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11561176.png)
![N'-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11561177.png)
![2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B11561185.png)
![4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11561187.png)
